molecular formula C10H9F2N B3240662 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole CAS No. 1443623-92-4

5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole

Cat. No. B3240662
Key on ui cas rn: 1443623-92-4
M. Wt: 181.18 g/mol
InChI Key: QIZHVCUPPAMGIW-UHFFFAOYSA-N
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Patent
US09289419B2

Procedure details

TFA (108 g, 940 mmol) was added to a solution of tert-butyl 5-(2,5-difluorophenyl)-2,3-dihydro-1H-pyrrole-1-carboxylate (53 g, 188 mmol) in DCM (300 mL) at 0° C. and stirring was continued at 20-35° C. for 2 h. The reaction mixture was concentrated under reduced pressure to afford the crude, which was diluted with EtOAc, washed with saturated NaHCO3 solution, dried over anhydrous sodium sulphate to afford 28.5 g of the title compound.
Name
Quantity
108 g
Type
reactant
Reaction Step One
Name
tert-butyl 5-(2,5-difluorophenyl)-2,3-dihydro-1H-pyrrole-1-carboxylate
Quantity
53 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.[F:8][C:9]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][C:10]=1[C:16]1[N:20](C(OC(C)(C)C)=O)[CH2:19][CH2:18][CH:17]=1>C(Cl)Cl.CCOC(C)=O>[F:8][C:9]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][C:10]=1[C:16]1[CH2:17][CH2:18][CH2:19][N:20]=1

Inputs

Step One
Name
Quantity
108 g
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
tert-butyl 5-(2,5-difluorophenyl)-2,3-dihydro-1H-pyrrole-1-carboxylate
Quantity
53 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)C1=CCCN1C(=O)OC(C)(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the crude, which
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)F)C=1CCCN1
Measurements
Type Value Analysis
AMOUNT: MASS 28.5 g
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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